molecular formula C22H22N6O3 B13374939 Methyl 1-benzyl-6'-oxo-5',6'-dihydrospiro(piperidine-4,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-9'-carboxylate

Methyl 1-benzyl-6'-oxo-5',6'-dihydrospiro(piperidine-4,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-9'-carboxylate

Cat. No.: B13374939
M. Wt: 418.4 g/mol
InChI Key: RLLDONAROVQCRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-benzyl-6'-oxo-5',6'-dihydrospiro(piperidine-4,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-9'-carboxylate is a structurally complex spirocyclic compound featuring a fused tetraazolo-benzodiazepine core, a spiro-linked piperidine ring, and a benzyl-substituted carboxylate group. Its synthesis typically involves multi-step sequences, including cyclization and functional group modifications. The spiro architecture contributes to its conformational rigidity, which may enhance binding specificity in pharmacological contexts. Its structural complexity aligns with methodologies described for synthesizing spirooxindoles and related heterocycles, such as those involving Jørgensen-Hayashi catalysts or Michael-Michael-aldol sequences .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-benzyl-6’-oxo-5’,6’-dihydrospiro(piperidine-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-9’-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Spiro Compound Formation: The spiro linkage is introduced by reacting the piperidine derivative with a diazepine precursor under controlled conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-6’-oxo-5’,6’-dihydrospiro(piperidine-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-9’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 1-benzyl-6’-oxo-5’,6’-dihydrospiro(piperidine-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-9’-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its tetraazolo-benzodiazepine core and spiro-piperidine system. Below is a comparative analysis with analogous spirocyclic and heterocyclic derivatives:

Key Observations :

Core Heterocycles: The target compound’s tetraazolo-benzodiazepine core is distinct from the spiro[indole-piperidine] (e.g., ) or tetrahydroimidazopyridine systems (e.g., ). The spiro-piperidine moiety is shared with benzyl 5-methoxy-spiro[indole-piperidine] derivatives, but the latter lacks the tetraazolo-benzodiazepine fusion .

Substituent Effects: The benzyl and methyl carboxylate groups in the target compound contrast with the nitroaryl and cyano groups in tetrahydroimidazopyridines, which are electron-withdrawing and may alter reactivity or solubility . Methoxy substituents (e.g., in ) enhance lipophilicity, whereas carboxylates (target compound) improve aqueous solubility.

Synthetic Complexity: The target compound’s synthesis likely requires advanced multi-step protocols, akin to the Jørgensen-Hayashi-catalyzed spirocyclizations described for stereoselective spirooxindoles .

Research Findings and Functional Insights

  • Spirocyclic Rigidity : The spiro architecture in the target compound may confer stability against metabolic degradation, similar to spirooxindoles used in kinase inhibition .
  • Pharmacological Potential: While direct data are unavailable, benzodiazepine derivatives are known for CNS activity. The tetraazolo group could modulate GABA receptor binding, as seen in related anxiolytics .
  • Comparative Reactivity : The methyl carboxylate group may serve as a hydrolyzable prodrug motif, contrasting with stable ethyl esters in .

Biological Activity

Methyl 1-benzyl-6'-oxo-5',6'-dihydrospiro(piperidine-4,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-9'-carboxylate is a complex compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a piperidine ring fused with a benzodiazepine scaffold and a tetraazolo unit, which may contribute to its bioactivity. The presence of multiple nitrogen atoms in the structure is significant as they can influence interactions with biological targets.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit anticancer activity. For instance, derivatives of benzodiazepines have been studied for their ability to induce apoptosis in cancer cells by modulating various signaling pathways. Studies have shown that certain benzodiazepine derivatives can activate pro-apoptotic proteins while inhibiting anti-apoptotic proteins, leading to increased cancer cell death .

Neuropharmacological Effects

The piperidine component is known for its role in neuropharmacology. Compounds containing piperidine rings often exhibit activity as CNS depressants or anxiolytics. The specific compound under discussion may interact with neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA), which is critical for anxiety modulation and sedation .

The mechanisms through which this compound exerts its effects may involve:

  • Inhibition of key enzymes : Similar compounds have been shown to inhibit histone methyltransferases such as G9a, suggesting potential applications in epigenetic regulation .
  • Targeting kinase pathways : Preliminary studies on related compounds indicate selective inhibition of kinases involved in cancer progression and survival .

Study 1: Antitumor Activity

A study evaluated the anticancer activity of a series of benzodiazepine derivatives against various cancer cell lines. The results indicated that modifications to the benzodiazepine structure could significantly enhance potency against specific tumor types, with some derivatives demonstrating IC50 values below 10 μM .

Study 2: Neuropharmacological Evaluation

In another investigation focused on neuropharmacological effects, a related compound was tested for anxiolytic properties in animal models. The results suggested significant anxiolytic effects at doses that did not induce sedation or impair motor function, highlighting the therapeutic potential of such compounds in treating anxiety disorders .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismIC50 (μM)Reference
Compound AAnticancerG9a Inhibition0.23
Compound BAnxiolyticGABA Receptor ModulationN/A
Compound CApoptosis InductionPro-apoptotic Protein Activation<10

Q & A

Basic Questions

Q. What synthetic strategies are commonly employed for constructing spiro-fused benzodiazepine derivatives like this compound?

The synthesis typically involves multi-step reactions, including cyclocondensation, nucleophilic substitution, and spiroannulation. Key steps include:

  • One-pot reactions for tandem cyclization, as seen in analogous tetrahydroimidazo[1,2-a]pyridine systems .
  • Use of palladium catalysts for reductive cyclization, leveraging formic acid derivatives as CO surrogates to form nitrogen-containing heterocycles .
  • Controlled solvent systems (e.g., dichloromethane or ethanol) and reagents like triethylamine to stabilize intermediates .

Q. How is the structural integrity of this compound confirmed post-synthesis?

A combination of analytical techniques is critical:

  • NMR spectroscopy (¹H and ¹³C) to assign hydrogen and carbon environments, with chemical shifts validated against similar spiro compounds (e.g., δ 7.2–8.1 ppm for aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS) to verify molecular weight accuracy (e.g., ±0.001 Da deviation) .
  • Infrared (IR) spectroscopy to identify functional groups like carbonyl (C=O stretch at ~1700 cm⁻¹) and ester moieties .

Q. What methods ensure purity assessment during synthesis?

  • High-Performance Liquid Chromatography (HPLC) to monitor reaction progress and isolate high-purity fractions .
  • Melting point analysis to confirm consistency with literature values (e.g., 215–245°C for related compounds) .

Advanced Research Questions

Q. How can contradictions in spectral data during structural elucidation be resolved?

  • Cross-validation with 2D NMR techniques (e.g., COSY, NOESY) to resolve overlapping signals in crowded regions, particularly in spiro systems .
  • Comparative analysis with structurally analogous compounds (e.g., tetrahydroimidazo[1,2-a]pyridines) to benchmark chemical shifts and coupling constants .
  • X-ray crystallography (if crystals are obtainable) for unambiguous confirmation of stereochemistry and ring fusion .

Q. What strategies optimize reaction yields in multi-step syntheses of such complex heterocycles?

  • Catalyst screening : Palladium-based catalysts enhance reductive cyclization efficiency, while copper catalysts improve Ullmann-type couplings in benzodiazepine frameworks .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene minimizes side reactions in high-temperature steps .
  • Stepwise temperature control : Low temperatures (–20°C) stabilize reactive intermediates, while reflux conditions (80–120°C) drive cyclization .

Q. How do substituents (e.g., benzyl, carboxylate) influence the compound’s reactivity and stability?

  • Benzyl groups enhance lipophilicity and stabilize intermediates via π-π stacking, but may require deprotection steps in downstream functionalization .
  • Carboxylate esters improve solubility in polar solvents but are prone to hydrolysis under acidic/basic conditions, necessitating pH-controlled storage .
  • Spiro junctions introduce steric hindrance, slowing degradation but complicating regioselective modifications .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Reproducibility of spiroannulation : Small variations in stoichiometry or mixing rates can lead to byproducts (e.g., non-spiro isomers) .
  • Purification bottlenecks : Column chromatography may be inefficient for gram-scale production; switching to recrystallization or centrifugal partitioning can improve throughput .
  • Stability during storage : Lyophilization or inert-atmosphere storage is recommended to prevent ester hydrolysis or oxidation .

Properties

Molecular Formula

C22H22N6O3

Molecular Weight

418.4 g/mol

IUPAC Name

methyl 1'-benzyl-6-oxospiro[5H-tetrazolo[1,5-a][1,4]benzodiazepine-4,4'-piperidine]-9-carboxylate

InChI

InChI=1S/C22H22N6O3/c1-31-20(30)16-7-8-17-18(13-16)28-21(24-25-26-28)22(23-19(17)29)9-11-27(12-10-22)14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3,(H,23,29)

InChI Key

RLLDONAROVQCRE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)NC3(CCN(CC3)CC4=CC=CC=C4)C5=NN=NN25

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.